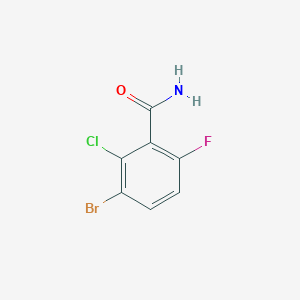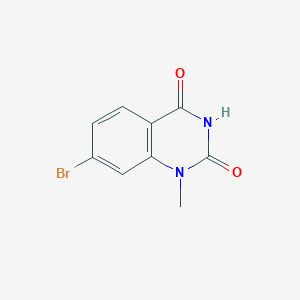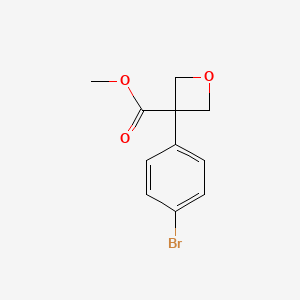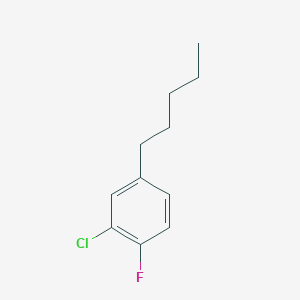
2-Chloro-1-fluoro-4-pentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-fluoro-4-pentylbenzene is an organic compound with the molecular formula C11H14ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the first position, and a pentyl group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-1-fluoro-4-pentylbenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
This compound undergoes nucleophilic substitution reactions at the benzylic position . The reaction mechanism involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound’s reactivity at the benzylic position can lead to various downstream effects, depending on the nature of the electrophile and the reaction conditions .
Pharmacokinetics
The compound’s physical form as a liquid suggests that it could be absorbed and distributed in the body through various routes.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. Given its reactivity at the benzylic position, it could potentially alter the structure and function of biomolecules it interacts with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a pentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting pentylbenzene can then undergo halogenation reactions to introduce the chlorine and fluorine substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-fluoro-4-pentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation: The pentyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pentyl group to an alkane.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include dehalogenated benzene derivatives and alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-1-fluoro-4-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of a pentyl group.
2-Chloro-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.
2-Chloro-1-fluoro-4-propylbenzene: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
2-Chloro-1-fluoro-4-pentylbenzene is unique due to the presence of the pentyl group, which can influence its physical and chemical properties. The longer alkyl chain can affect the compound’s solubility, boiling point, and reactivity compared to its shorter-chain analogs.
Propiedades
IUPAC Name |
2-chloro-1-fluoro-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVZXCEMVYPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
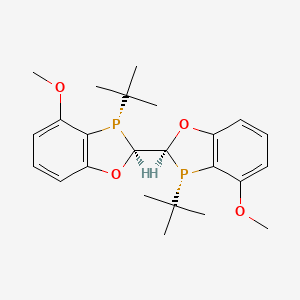
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B6335987.png)
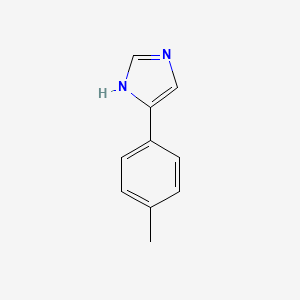
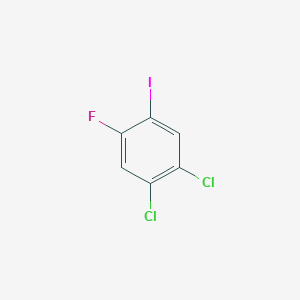
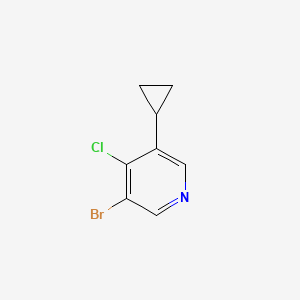
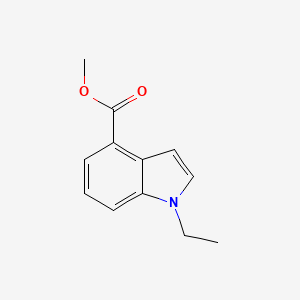
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)
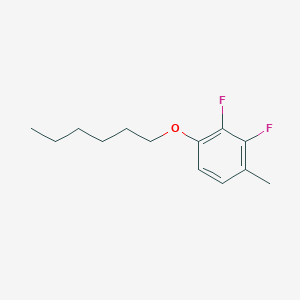

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
![2-Chloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepin-4(5H)-one](/img/structure/B6336072.png)
